molecular formula C22H22N4O3 B2530933 N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-38-6

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2530933
CAS No.: 1021106-38-6
M. Wt: 390.443
InChI Key: BUCGSNWONFSZPW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, an oxadiazole ring, and an indole moiety, all connected through an acetamide linkage. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The furan ring can be introduced via a palladium-catalyzed coupling reaction. The indole moiety is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves the acylation of the indole derivative with cyclohexyl acetic acid chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can be compared with other compounds that contain similar functional groups:

    N-cyclohexyl-2-(3-(5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide: This compound also contains an indole moiety and an acetamide linkage but differs in the presence of a pyrimidoindole ring instead of an oxadiazole ring.

    4-Hydroxy-2-quinolones: These compounds share some structural similarities with the indole moiety and are known for their diverse biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(23-15-7-2-1-3-8-15)14-26-13-17(16-9-4-5-10-18(16)26)21-24-25-22(29-21)19-11-6-12-28-19/h4-6,9-13,15H,1-3,7-8,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGSNWONFSZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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